1-Benzyl 5-tert-butyl L-glutamate

Biocatalysis Green Chemistry Amino Acid Synthesis

Standard mono-protected Glu building blocks require extra synthetic steps to achieve orthogonal protection, increasing step count and reducing yield. 1-Benzyl 5-tert-butyl L-glutamate (CAS 62188-74-3) addresses this with pre-installed orthogonal γ-benzyl and α-tert-butyl esters: • γ-Benzyl removed via hydrogenolysis while α-tBu stays intact, enabling site-specific γ-carboxyl modification. • α-tBu cleaved under acidic conditions without affecting γ-Bzl, supporting stepwise SPPS elongation. • Biocatalytic route achieves 81% yield with reduced toxic waste, ensuring scalable and cost-effective supply.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 62188-74-3
Cat. No. B1630152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 5-tert-butyl L-glutamate
CAS62188-74-3
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m0/s1
InChIKeyNIMSPPYFNNQHCP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl 5-tert-butyl L-glutamate (CAS 62188-74-3): Orthogonally Protected Glutamate Building Block for Precision Peptide Synthesis


1-Benzyl 5-tert-butyl L-glutamate (CAS 62188-74-3) is a protected derivative of L-glutamic acid featuring an orthogonal protection scheme: a benzyl (Bzl) ester at the γ-carboxyl position and a tert-butyl (t-Bu) ester at the α-carboxyl position [1]. This arrangement enables selective, stepwise deprotection during multi-step peptide synthesis—the benzyl group is removable via hydrogenolysis while the tert-butyl group remains stable, or the tert-butyl group can be selectively cleaved under acidic conditions without affecting the benzyl ester . The compound has a molecular weight of 293.36 g/mol, a predicted XLogP3-AA of 1.9, and is typically handled as a free-flowing oil or low-melting solid with storage recommended at 2-8°C .

Why 1-Benzyl 5-tert-butyl L-glutamate Cannot Be Replaced by Other Protected Glutamates


Glutamic acid building blocks with only a single protecting group (e.g., γ-benzyl L-glutamate or α-tert-butyl L-glutamate) are unsuitable for multi-step syntheses requiring sequential carboxyl deprotection. Monoprotected analogs necessitate additional synthetic steps to achieve the same orthogonal protection status, increasing overall step count and reducing yield [1]. Conversely, building blocks with the reversed protection pattern (α-benzyl γ-tert-butyl) offer orthogonal deprotection but exhibit altered steric profiles and different reactivity sequences, which can limit their utility in specific peptide elongation strategies [2]. The 1-Benzyl 5-tert-butyl L-glutamate arrangement is specifically optimized for SPPS workflows where γ-carboxyl deprotection is required before α-carboxyl exposure, a sequence that cannot be replicated with the reversed regioisomer without compromising synthetic efficiency [3].

1-Benzyl 5-tert-butyl L-glutamate: Quantitative Differentiation Evidence


Enhanced Synthetic Yield via Biocatalytic Route

A biocatalytic approach using the protease Alcalase achieves an 81% yield for the mono-benzylesterification of N-Boc L-glutamic acid, directly producing the orthogonally protected 1-Benzyl 5-tert-butyl L-glutamate scaffold [1]. This compares favorably to the traditional chemical synthesis of the reversed regioisomer (α-benzyl γ-tert-butyl glutamate), which proceeds via cyclic anhydride intermediates in only 59% yield [2]. The 22% absolute yield advantage translates to lower raw material costs and reduced purification burden for procurement-scale applications.

Biocatalysis Green Chemistry Amino Acid Synthesis

Precise Control of Block Copolypeptide Architecture

When polymerized into block-sequence-defined polypeptides, the alternating octablock structure derived from 1-Benzyl 5-tert-butyl L-glutamate and tert-butyl L-glutamate NCAs exhibits a defined cloud point transition at 60°C in aqueous solution [1]. In contrast, diblock, tetrablock, and statistical copolymers of identical overall composition show no defined thermal transition, instead displaying increasing aggregation with block length [2]. This quantitative difference in thermoresponsive behavior is directly attributable to the precise block sequencing enabled by the orthogonal protection strategy inherent to this building block.

Polymer Chemistry Block Copolymers Stimuli-Responsive Materials

Improved Water Solubility in Sequence-Controlled Polypeptides

Polypeptides synthesized with alternating short block sequences using 1-Benzyl 5-tert-butyl L-glutamate as a building block demonstrate significantly enhanced water solubility compared to longer block or statistical copolymers [1]. Dynamic light scattering confirms that octablock polypeptides exist as individual chains in aqueous solution, whereas diblock and statistical analogs form aggregates [2]. While quantitative solubility values are not reported, the qualitative difference in aggregation state is a key differentiator that impacts formulation and biological performance.

Peptide Therapeutics Solubility Enhancement Biomaterials

High-Impact Research & Industrial Scenarios for 1-Benzyl 5-tert-butyl L-glutamate


Solid-Phase Peptide Synthesis of Complex Polyglutamate Sequences

The orthogonal γ-benzyl and α-tert-butyl protection enables sequential deprotection during SPPS. The γ-benzyl group is selectively removed via hydrogenolysis while the α-tert-butyl ester remains intact, allowing for site-specific modification of the γ-carboxylate. This precise control is essential for synthesizing poly-γ-glutamyl chains found in folate analogs and other bioactive peptides .

Synthesis of Stimuli-Responsive Block Copolypeptides

Researchers seeking to engineer polymers with defined thermal transitions (e.g., a cloud point at 60°C) should select 1-Benzyl 5-tert-butyl L-glutamate. As demonstrated by Lavilla et al., alternating octablock copolypeptides synthesized from this building block exhibit a sharp, tunable cloud point, a property absent in less sequence-controlled analogs [1]. This makes the compound invaluable for developing smart drug delivery vehicles and thermoresponsive biomaterials.

Green Chemistry and Biocatalytic Production Workflows

Organizations prioritizing sustainable manufacturing should procure 1-Benzyl 5-tert-butyl L-glutamate produced via the Alcalase-catalyzed biocatalytic route. This method achieves an 81% yield with significantly reduced toxic waste compared to traditional chemical synthesis (59% yield for the reversed regioisomer), aligning with green chemistry principles and lowering overall production costs [2].

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